2,4-Dichloro-N-isopropyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide
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Overview
Description
2,4-Dichloro-N-isopropyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C14H20Cl2N2O2S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with dichloro, isopropyl, and pyrrolidin-2-ylmethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-isopropyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a suitable benzene derivative to introduce the sulfonamide group.
Introduction of Dichloro Substituents: Chlorination reactions are employed to introduce the dichloro substituents at the 2 and 4 positions of the benzene ring.
Attachment of Isopropyl and Pyrrolidin-2-ylmethyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-isopropyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzene ring or the pyrrolidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Produced via reduction of the sulfonamide group.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2,4-Dichloro-N-isopropyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-isopropyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, blocking their catalytic activity.
Receptor Binding: It may bind to receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-N-isopropylbenzenesulfonamide: Lacks the pyrrolidin-2-ylmethyl group.
N-Isopropyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide: Lacks the dichloro substituents.
2,4-Dichlorobenzenesulfonamide: Lacks both the isopropyl and pyrrolidin-2-ylmethyl groups.
Uniqueness
2,4-Dichloro-N-isopropyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2,4-dichloro-N-propan-2-yl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O2S/c1-10(2)18(9-12-4-3-7-17-12)21(19,20)14-6-5-11(15)8-13(14)16/h5-6,8,10,12,17H,3-4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXBJJHUAJUETI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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